

Gabazine: An In-depth Technical Guide for the Study of GABAergic Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Gabazine free base	
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Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The study of GABAergic neurotransmission is fundamental to understanding brain function and the pathophysiology of numerous neurological and psychiatric disorders. Gabazine (SR-95531) is a potent and selective competitive antagonist of the GABAA receptor, a ligand-gated ion channel that mediates the majority of fast synaptic inhibition. This technical guide provides a comprehensive overview of Gabazine as a pharmacological tool, detailing its mechanism of action, chemical and physical properties, and applications in neuroscience research. This document offers structured data, detailed experimental protocols, and visual workflows to facilitate its effective use in the laboratory.

Introduction to Gabazine

Gabazine, also known by its developmental code SR-95531, is a pyridazinyl-GABA derivative that acts as a competitive antagonist at GABAA receptors.[1][2] It selectively binds to the GABA recognition site on the receptor complex, thereby preventing the binding of GABA and inhibiting the opening of the associated chloride ion channel.[1][3] This blockade of GABA-mediated inhibition leads to an increase in neuronal excitability, making Gabazine a valuable tool for dissecting the role of GABAergic signaling in various neural circuits and behaviors.[2] Unlike non-competitive antagonists such as picrotoxin, Gabazine's competitive nature allows for the



study of the direct interaction at the GABA binding site. While invaluable for research, its potent pro-convulsant effects preclude its use in medicine.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Gabazine is essential for its proper handling, storage, and use in experimental settings.

Property	Value	Reference
IUPAC Name	2-(3-carboxypropyl)-6-(4- methoxyphenyl)-2,3- dihydropyridazin-3-iminium bromide	
Synonyms	SR-95531	
CAS Number	104104-50-9	_
Molecular Formula	C15H18BrN3O3	_
Molecular Weight	368.23 g/mol	
Appearance	White solid	[No specific citation found]
Solubility	Water (25 mM)	[No specific citation found]
Storage	2-8°C	[No specific citation found]

Mechanism of Action

Gabazine exerts its effects by competitively inhibiting the action of GABA at GABAA receptors. The GABAA receptor is a heteropentameric ligand-gated ion channel permeable to chloride ions (Cl⁻).

GABAergic Signaling Pathway

The canonical GABAergic signaling pathway is initiated by the synthesis of GABA from glutamate by the enzyme glutamic acid decarboxylase (GAD). GABA is then packaged into synaptic vesicles and released into the synaptic cleft upon neuronal depolarization. Postsynaptically, GABA binds to GABAA receptors, causing a conformational change that

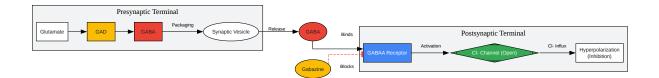




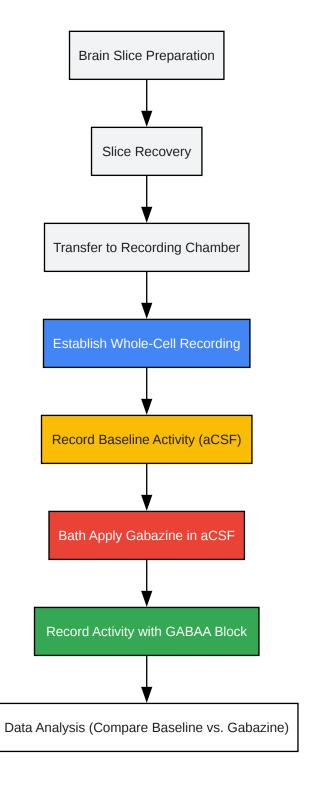


opens the integral chloride channel. The resulting influx of Cl⁻ hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission.









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- To cite this document: BenchChem. [Gabazine: An In-depth Technical Guide for the Study of GABAergic Neurotransmission]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674388#gabazine-for-studying-gabaergic-neurotransmission]

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